molecular formula C25H20FN5O3S B2656856 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1110978-88-5

2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2656856
CAS No.: 1110978-88-5
M. Wt: 489.53
InChI Key: PYEFIMCCTBDSGK-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorine atom, a benzenesulfonamide group, and an oxadiazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Imidazole Synthesis: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Final Coupling: The final step involves coupling the fluorinated intermediate with the benzenesulfonamide group under conditions that promote the formation of the desired sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl moiety, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, the compound could be investigated for its potential as a drug candidate. The presence of the oxadiazole and imidazole rings suggests possible antimicrobial, antifungal, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide would depend on its specific application. Generally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-(1H-imidazol-1-ylmethyl)phenyl)benzenesulfonamide: Lacks the oxadiazole ring, potentially altering its biological activity and chemical reactivity.

    N-(4-(1H-imidazol-1-ylmethyl)phenyl)benzenesulfonamide: Lacks both the fluorine atom and the oxadiazole ring, which may reduce its potency and specificity.

    2-fluoro-N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzenesulfonamide: Lacks the imidazole ring, which could affect its interaction with biological targets.

Uniqueness

The uniqueness of 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide lies in its combination of functional groups, which confer a distinct set of chemical

Properties

IUPAC Name

2-fluoro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-17-5-4-6-19(13-17)24-28-25(34-29-24)22-15-31(16-27-22)14-18-9-11-20(12-10-18)30-35(32,33)23-8-3-2-7-21(23)26/h2-13,15-16,30H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFIMCCTBDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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